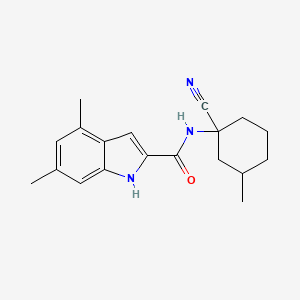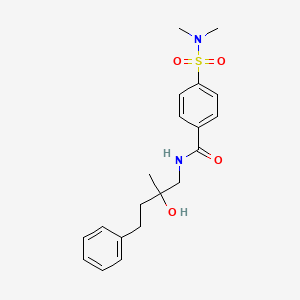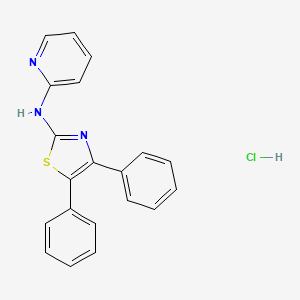
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea in lab experiments is its potential applications in various fields of research, such as cancer research, neurodegenerative disorders, and inflammatory diseases. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, and therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea. One of the future directions is to study its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another future direction is to study its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can be synthesized using various methods. One of the commonly used methods is the reaction of 1-phenyl-3-(2-bromoethyl)urea with pyrrolidine and thiophene-3-carbaldehyde in the presence of a base. The reaction yields 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea as a white solid.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess antitumor and antiproliferative properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(19-15-6-2-1-3-7-15)18-12-16(14-8-11-22-13-14)20-9-4-5-10-20/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVWOJHAEYVEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)



![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2901083.png)


![N~1~-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2901090.png)
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)

